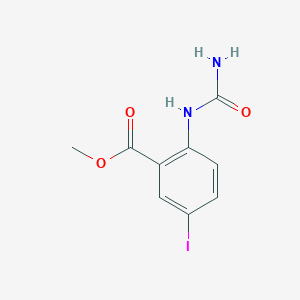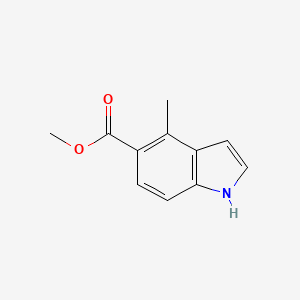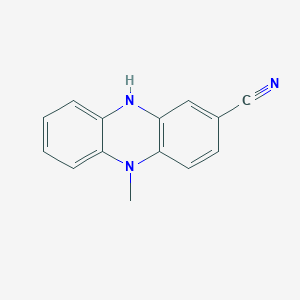![molecular formula C17H16Cl2F2N2 B13995822 N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline CAS No. 1744-54-3](/img/structure/B13995822.png)
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloroethyl groups, fluorine atoms, and an iminomethyl group attached to an aniline core. Its molecular formula is C16H15Cl2F2N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline typically involves the following steps:
Formation of the Iminomethyl Group: The iminomethyl group is introduced by reacting 3-fluoro-4-aminobenzaldehyde with 4-fluoroaniline under acidic conditions.
Introduction of Chloroethyl Groups: The resulting intermediate is then treated with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the chloroethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloroethyl groups in N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization reactions, forming heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce nitroso or nitro compounds.
Applications De Recherche Scientifique
Chemistry: N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
- N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline
- N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methyl-aniline
Comparison: Compared to these similar compounds, N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline is unique due to the specific positioning of the fluorine atoms and the iminomethyl group. This unique structure imparts distinct chemical and biological properties, such as enhanced reactivity and selectivity for certain molecular targets.
Propriétés
Numéro CAS |
1744-54-3 |
|---|---|
Formule moléculaire |
C17H16Cl2F2N2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C17H16Cl2F2N2/c18-7-9-23(10-8-19)16-6-1-13(17(21)11-16)12-22-15-4-2-14(20)3-5-15/h1-6,11-12H,7-10H2 |
Clé InChI |
DIPFUGXPYZQPLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)N(CCCl)CCCl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)



![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)



![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)


